Diethyl (2-(4-(benzyloxy)phenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate
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Overview
Description
Diethyl (2-(4-(benzyloxy)phenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluorohydroxyethyl moiety and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(4-(benzyloxy)phenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl phosphite with a suitable benzyloxyphenyl derivative under controlled conditions. The reaction is often catalyzed by palladium complexes and may require the use of specific solvents and bases to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(4-(benzyloxy)phenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the difluoro and hydroxy groups, potentially leading to the formation of different phosphonate derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Diethyl (2-(4-(benzyloxy)phenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (2-(4-(benzyloxy)phenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, potentially inhibiting enzymes or interfering with metabolic pathways. The benzyloxyphenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors or proteins .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the difluorohydroxyethyl moiety.
Diethyl (bromodifluoromethyl)phosphonate: Contains a bromodifluoromethyl group instead of the benzyloxyphenyl group.
Uniqueness
Diethyl (2-(4-(benzyloxy)phenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is unique due to the combination of its difluorohydroxyethyl and benzyloxyphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-phenylmethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2O5P/c1-3-25-27(23,26-4-2)19(20,21)18(22)16-10-12-17(13-11-16)24-14-15-8-6-5-7-9-15/h5-13,18,22H,3-4,14H2,1-2H3/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUAYKFGGUHXTN-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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